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Compound of Interest

Compound Name:
3-Bromo-2-chloro-4-methyl-5-

nitropyridine

Cat. No.: B1439089 Get Quote

An In-depth Technical Guide to the Reactivity of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Introduction: A Versatile Heterocyclic Building Block
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound

of significant interest to researchers in medicinal chemistry and materials science. Its strategic

arrangement of two distinct halogen atoms, an electron-donating methyl group, and a powerful

electron-withdrawing nitro group on a pyridine core makes it an exceptionally versatile synthetic

intermediate.[1] The electron-deficient nature of the pyridine ring, exacerbated by the nitro

group, primes the molecule for specific chemical transformations.

This guide provides an in-depth analysis of the synthesis and, more critically, the predictable

and selective reactivity of this compound. We will explore the causality behind its reaction

pathways, focusing on the orthogonal reactivity of the chloro and bromo substituents in

nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This predictable dichotomy allows for a stepwise, regioselective functionalization, making it a

powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for 3-Bromo-2-chloro-4-methyl-5-
nitropyridine is provided below.
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Property Value Reference

CAS Number 1049706-73-1

Molecular Formula C₆H₄BrClN₂O₂

Molecular Weight 251.47 g/mol

Appearance Yellow to brown solid [2]

IUPAC Name
3-bromo-2-chloro-4-methyl-5-

nitropyridine

InChI Key
QGEFBUJRBVNTFX-

UHFFFAOYSA-N

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) can vary slightly based on solvent and

instrumentation. The provided synthesis reference includes characterization data confirming

the structure.[2]

Synthesis Pathway
The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine is typically achieved in a two-

step process starting from 4-methyl-5-nitropyridin-2-ol. The methodology ensures high yields of

the target compound.
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Caption: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine.

Experimental Protocol: Synthesis
This protocol is adapted from established and verified synthetic procedures.[2]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid (AcOH).

Add bromine (Br₂) (approx. 6.0 eq) dropwise to the suspension over 1.5 hours.

Stir the mixture briefly and then pour it into ice-water to precipitate the product.

Filter the resulting suspension, wash the solid residue with water, and dry it in vacuo. This

affords 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (yield typically >90%).

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

Suspend the product from Step 1 (1.0 eq) in acetonitrile (CH₃CN).
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Add phosphorus oxychloride (POCl₃) (approx. 1.6 eq) dropwise.

Heat the reaction mixture at 75 °C for approximately 19 hours.

After allowing the mixture to cool, pour it into ice-water to precipitate the final product.

Isolate the precipitate by filtration, wash with water, and dry in vacuo to yield 3-bromo-2-
chloro-4-methyl-5-nitropyridine (yield typically >85%).

Core Reactivity: A Tale of Two Halogens
The primary value of this reagent lies in the differential reactivity of its two halogen substituents.

The chloro group at the C2 position is highly activated towards nucleophilic aromatic

substitution, while the bromo group at the C3 position is more susceptible to palladium-

catalyzed cross-coupling. This orthogonality is the cornerstone of its synthetic utility.

Orthogonal Synthetic Pathways

3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Caption: Orthogonal reactivity enabling two distinct synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
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The pyridine ring is inherently electron-deficient. The presence of the strongly electron-

withdrawing nitro group at the C5 position further depletes electron density, particularly at the

ortho (C4, C6) and para (C2) positions. Consequently, the C2-chloro substituent is highly

activated for nucleophilic attack. The C3-bromo substituent, being meta to the nitro group, is

significantly less activated.

This electronic disparity dictates that SNAr reactions will occur with high regioselectivity at the

C2 position. The mechanism proceeds via a two-step addition-elimination pathway involving a

resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability

of this intermediate, with the negative charge delocalized onto the oxygen atoms of the nitro

group, is the driving force for the reaction.[3]

Caption: Meisenheimer complex formation during SNAr at the C2 position.

Reaction Setup: In a sealed vial, dissolve 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0

eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile

(CH₃CN).

Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a

non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate

(K₂CO₃) (2.0 eq).

Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 60 °C to

100 °C. Monitor the reaction progress using TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired 2-amino-3-bromo-4-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling at the C3-Position
In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-

coupling reactions is governed by the strength of the carbon-halogen bond. The established
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reactivity order is I > Br > Cl > F.[4][5][6] This trend is based on the ease of the initial oxidative

addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[7][8]

Therefore, for 3-bromo-2-chloro-4-methyl-5-nitropyridine, palladium catalysts will selectively

activate the more labile C3-Br bond over the stronger C2-Cl bond. This provides a reliable

method for introducing carbon-carbon or carbon-heteroatom bonds exclusively at the C3

position.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

the aryl bromide with an organoboron reagent.[8][9]
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction Setup: To an oven-dried flask, add 3-bromo-2-chloro-4-methyl-5-nitropyridine
(1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a base such as K₂CO₃, K₃PO₄, or
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Cs₂CO₃ (2.0-3.0 eq).

Catalyst Addition: Add a palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a

palladium(II) precatalyst like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos,

XPhos).

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic

solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Degas the mixture

thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C until

the starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. Separate the

organic layer, dry over Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product via flash column chromatography to yield the 3-aryl-2-

chloro-4-methyl-5-nitropyridine.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl

bromide and a terminal alkyne, typically using a dual catalyst system of palladium and a

copper(I) salt.[5][10][11]

Reaction Setup: In a flask, dissolve 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 eq) in

a solvent like tetrahydrofuran (THF) or DMF.

Reagent & Catalyst Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst such as

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper co-

catalyst, copper(I) iodide (CuI) (1-3 mol%). Finally, add an amine base, such as triethylamine

(Et₃N) or diisopropylamine (DIPA).

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C)

under an inert atmosphere until completion.

Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate

and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated
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aqueous NH₄Cl solution and brine.

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column

chromatography to afford the 3-alkynyl-2-chloro-4-methyl-5-nitropyridine product.

Safety and Handling
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a chemical intermediate and should be

handled with appropriate care in a well-ventilated fume hood.[12]

Hazard Statements: May cause skin, eye, and respiratory irritation.[13] Harmful if swallowed

or in contact with skin.[14]

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including

safety goggles, chemical-resistant gloves, and a lab coat.[12][14] Avoid breathing dust or

fumes.[12] Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion
3-Bromo-2-chloro-4-methyl-5-nitropyridine stands out as a strategically designed synthetic

intermediate. The predictable and orthogonal reactivity of its C2-chloro and C3-bromo

substituents provides chemists with a reliable platform for sequential molecular elaboration.

The high regioselectivity observed in both nucleophilic aromatic substitution and palladium-

catalyzed cross-coupling reactions minimizes the formation of isomeric byproducts, simplifying

purification and maximizing synthetic efficiency. This powerful combination of features ensures

its continued application in the discovery and development of novel pharmaceuticals and

advanced organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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